

# Toxicological Profile of Disperse Red 167: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Disperse Red 167

Cat. No.: B1346997

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Disclaimer: This technical guide provides a comprehensive overview of the available toxicological information for **Disperse Red 167**. It is important to note that for many standard toxicological endpoints, publicly available data for **Disperse Red 167** is limited. Safety Data Sheets for "**Disperse Red 167:1**" frequently state "no data available" for key metrics such as acute toxicity, skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.<sup>[1]</sup> To provide a broader context for researchers and professionals in drug development, this guide also includes information on the toxicological profile of the general class of azo disperse dyes, with a specific focus on the well-studied compound Disperse Red 1, which should not be considered as direct data for **Disperse Red 167**.

## Executive Summary

**Disperse Red 167** is a disperse dye used in the textile and plastics industries. While specific toxicological data for this compound is scarce, this guide synthesizes the available information and provides a contextual understanding based on related azo disperse dyes. The primary known toxicological information for **Disperse Red 167** relates to its ecotoxicity, where the raw dye has been shown to be toxic to certain microorganisms. However, its biodegradation metabolites have been found to be non-toxic in phytotoxicity studies. Due to the data gaps, a comprehensive assessment of the human health risks of **Disperse Red 167** cannot be definitively made. This guide presents the limited data on **Disperse Red 167** and uses the more extensively studied Disperse Red 1 as a surrogate to illustrate potential toxicological concerns, such as genotoxicity and skin sensitization, that are often associated with azo disperse dyes.

## Toxicological Data for Disperse Red 167

The available toxicological data for **Disperse Red 167** is limited to its effects on microorganisms and plants.

### Ecotoxicity

A study on the biodegradation of **Disperse Red 167** demonstrated that the raw dye exhibits toxicity towards several bacterial species.[2] In contrast, the metabolites produced after biodegradation were found to be non-toxic in a phytotoxicity assay using wheat (*Triticum aestivum*) seed germination.[2]

Test Organism	Endpoint	Result	Reference
Azotobacter sp.	Microbial Toxicity	Zone of Inhibition Observed	[2]
Pseudomonas sp.	Microbial Toxicity	Zone of Inhibition Observed	[2]
Rhizobium sp.	Microbial Toxicity	Zone of Inhibition Observed	[2]
Triticum aestivum (Wheat)	Phytotoxicity of Metabolites	Non-toxic to seed germination	[2]

## Toxicological Profile of Azo Disperse Dyes (with Disperse Red 1 as a Case Study)

Given the lack of data for **Disperse Red 167**, this section provides an overview of the toxicological properties of the broader class of azo disperse dyes, using Disperse Red 1 as a prominent example for which more extensive data is available. It is critical to reiterate that this data is not directly applicable to **Disperse Red 167**.

### Genotoxicity

Azo dyes, including Disperse Red 1, have been shown to possess genotoxic potential. This is often linked to the metabolic activation of the azo bond to form potentially carcinogenic

aromatic amines.

Table 3.1.1: Genotoxicity of Disperse Red 1

Assay Type	Test System	Metabolic Activation	Result
Ames Test	S. typhimurium TA98	With S9	Mutagenic
Ames Test	S. typhimurium TA100	With S9	Mutagenic
Micronucleus Assay	Human Lymphocytes	Not Applicable	Significant, dose-dependent increase in MN
Micronucleus Assay	HepG2 cells	Not Applicable	Significant, dose-dependent increase in MN
Comet Assay	Mouse Liver Cells (in vivo)	Not Applicable	Induction of primary DNA damage

## Skin Sensitization

Certain disperse dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis.

Table 3.2.1: Skin Sensitization Potential of Disperse Red 1

Assay Type	Species	Result
Local Lymph Node Assay (LLNA)	Mouse	Positive (Sensitizer)
Loose-fit Coculture-based Sensitization Assay (LCSA)	Human Cells	Extreme Sensitizer

## Experimental Protocols (General Methodologies)

As specific experimental protocols for **Disperse Red 167** are unavailable, this section outlines the general methodologies for key toxicological assays relevant to dye safety assessment.

## Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

**Principle:** The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it). The test chemical is incubated with the bacteria, and the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

**General Procedure:**

- **Preparation:** Histidine-requiring bacterial strains (e.g., TA98, TA100) are cultured overnight. A liver extract (S9 fraction) may be added to simulate metabolic activation in mammals.
- **Exposure:** The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar.
- **Plating:** The mixture is poured onto minimal glucose agar plates.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies on the test plates is compared to the number on control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

## In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage.

**Principle:** Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic damage.

**General Procedure:**

- **Cell Culture and Treatment:** A suitable cell line (e.g., human lymphocytes, CHO cells) is cultured and exposed to the test substance at various concentrations.
- **Cytokinesis Block:** Cytochalasin B is often added to block cell division at the binucleate stage, making micronuclei easier to score.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific dye.
- **Scoring:** The number of micronuclei is counted in a large population of binucleated cells (typically 1000-2000) for each concentration and compared to controls.

## Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.

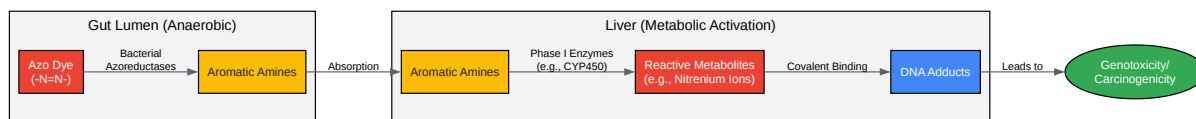
**Principle:** The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance to the ears of mice. A significant increase in lymphocyte proliferation indicates a sensitization response.

**General Procedure:**

- **Animal Dosing:** A minimum of four animals per dose group are used. The test substance is applied to the dorsum of both ears for three consecutive days.
- **Lymphocyte Proliferation Measurement:** On day 6, mice are injected with a radiolabeled marker (e.g.,  $^3\text{H}$ -methyl thymidine) that is incorporated into the DNA of proliferating cells.
- **Lymph Node Excision:** Several hours after injection, the draining auricular lymph nodes are excised.
- **Quantification:** The amount of radiolabel incorporated into the lymph node cells is measured.
- **Stimulation Index (SI):** The proliferation in the test groups is compared to the vehicle control group, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is typically considered a positive response.

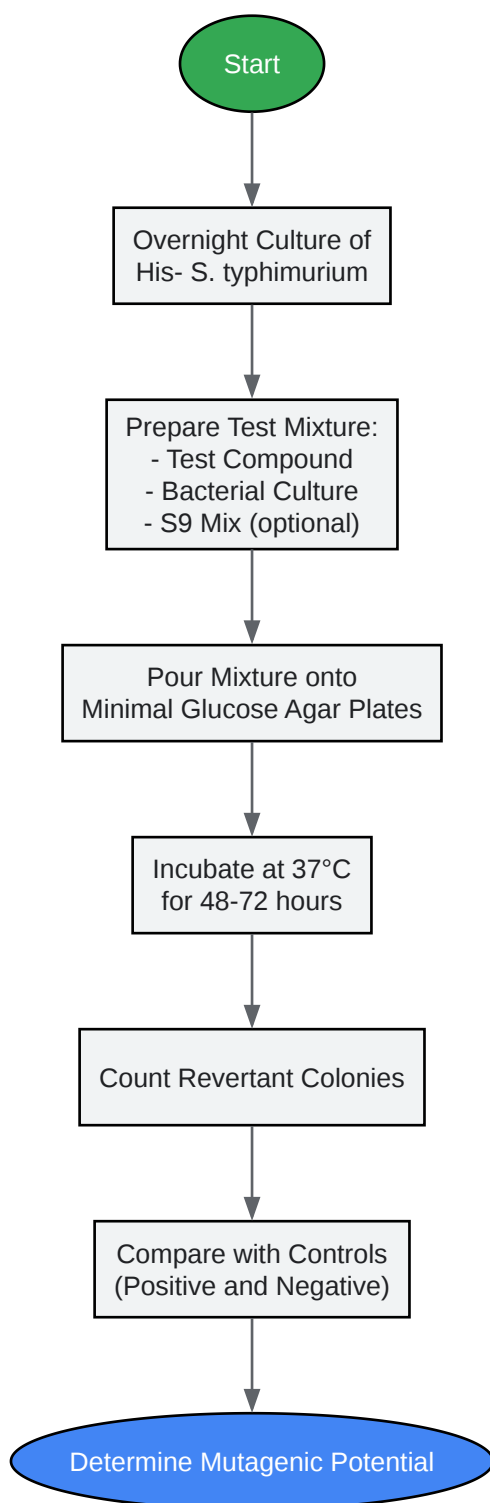
# Visualizations

## Signaling Pathways and Experimental Workflows



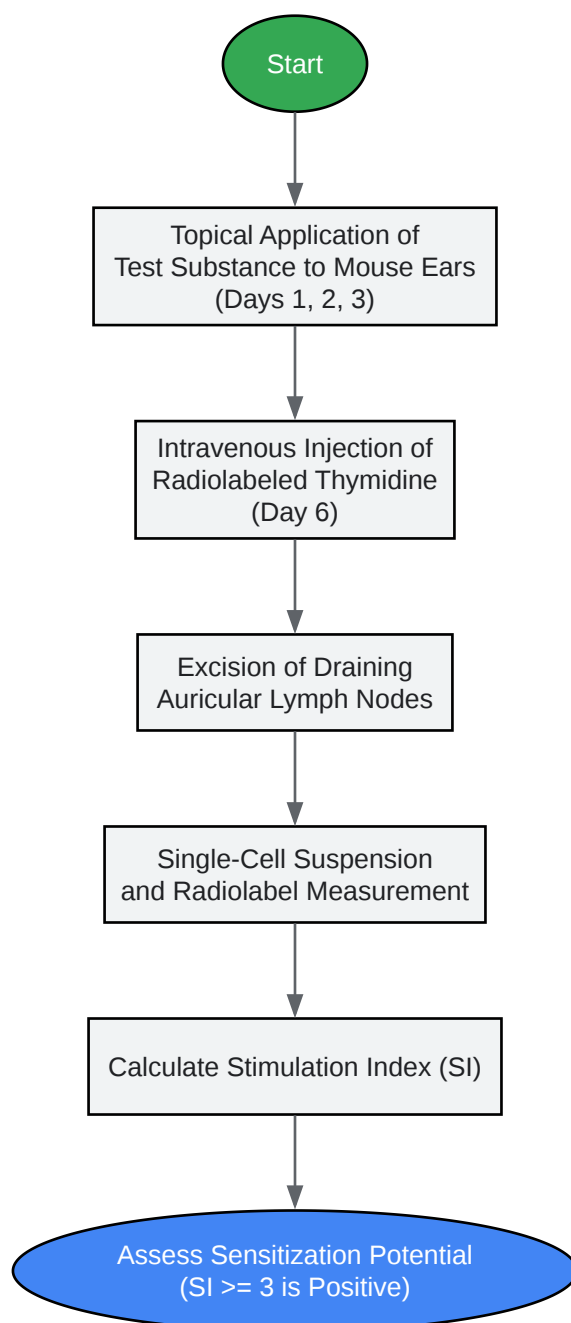
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Caption: Metabolic activation pathway of azo dyes.



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Caption: General workflow for the Ames test.



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Caption: General workflow for the Local Lymph Node Assay (LLNA).

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## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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